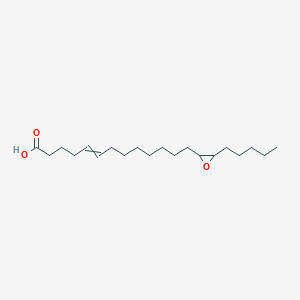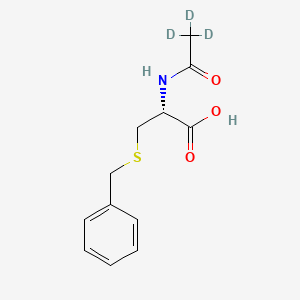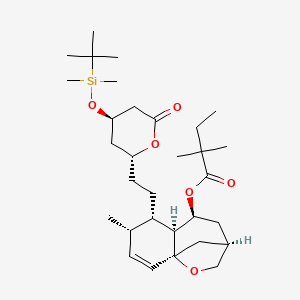
Valnemulin Trifluoroacetic Acid Salt-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Valnemulin Trifluoroacetic Acid Salt-d6 is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of valnemulin, a pleuromutilin antibiotic that inhibits bacterial protein synthesis by binding to the peptidyl transferase enzyme in the 50s ribosomal subunit . The compound is characterized by its molecular formula C33H47D6F3N2O7S and a molecular weight of 667.87 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Valnemulin Trifluoroacetic Acid Salt-d6 involves the incorporation of deuterium atoms into the valnemulin molecule. This process typically includes the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The reaction conditions often require controlled temperatures and pressures to ensure the selective incorporation of deuterium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired isotopic labeling. The final product is then subjected to rigorous quality control measures to ensure its purity and isotopic enrichment .
Análisis De Reacciones Químicas
Types of Reactions
Valnemulin Trifluoroacetic Acid Salt-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated analogs with modified functional groups .
Aplicaciones Científicas De Investigación
Valnemulin Trifluoroacetic Acid Salt-d6 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of valnemulin and its derivatives.
Biology: Employed in studies of bacterial protein synthesis and antibiotic resistance mechanisms.
Medicine: Investigated for its potential therapeutic applications and pharmacokinetics in preclinical studies.
Industry: Utilized in the development of new antibiotics and the study of drug metabolism.
Mecanismo De Acción
Valnemulin Trifluoroacetic Acid Salt-d6 exerts its effects by binding to the peptidyl transferase center of the bacterial ribosome. This binding inhibits the synthesis of bacterial proteins, leading to the suppression of bacterial growth. The molecular targets include the 50s ribosomal subunit, and the pathways involved are related to protein synthesis inhibition .
Comparación Con Compuestos Similares
Valnemulin Trifluoroacetic Acid Salt-d6 is unique due to its stable isotope labeling, which allows for precise analytical studies. Similar compounds include:
Tiamulin: Another pleuromutilin antibiotic with a similar mechanism of action.
Lefamulin: A newer pleuromutilin derivative used in human medicine.
Retapamulin: A topical pleuromutilin antibiotic.
These compounds share the pleuromutilin core structure but differ in their specific modifications and applications, highlighting the uniqueness of this compound in research settings .
Propiedades
Número CAS |
1217627-44-5 |
|---|---|
Fórmula molecular |
C31H52N2O5S |
Peso molecular |
570.863 |
InChI |
InChI=1S/C31H52N2O5S/c1-10-29(8)15-22(38-23(35)16-39-28(6,7)17-33-27(37)24(32)18(2)3)30(9)19(4)11-13-31(20(5)26(29)36)14-12-21(34)25(30)31/h10,18-20,22,24-26,36H,1,11-17,32H2,2-9H3,(H,33,37)/t19-,20-,22+,24+,25-,26-,29+,30-,31-/m0/s1/i6D3,7D3 |
Clave InChI |
LLYYNOVSVPBRGV-UPYBRTQDSA-N |
SMILES |
CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC(C)(C)CNC(=O)C(C(C)C)N)C |
Sinónimos |
2-[[2-[[(2R)-2-Amino-3-methyl-1-oxobutyl]amino]-1,1-dimethylethyl-d6]thio]acetic Acid (3aS,4R,5S,6S,8R,9R,9aR,10R)-6-Ethenyldecahydro-5-hydroxy-4,6,9,10-_x000B_tetramethyl-1-oxo-3a,9-propano-3aH-cyclopentacycloocten-8-yl Ester Trifluoroacetic Acid Salt; Ec |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methyl-5-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]penta-2,4-dien-1-ol](/img/structure/B563736.png)
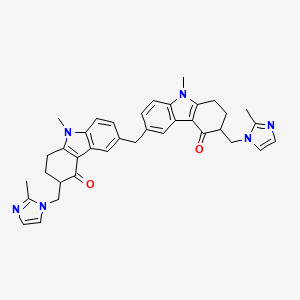
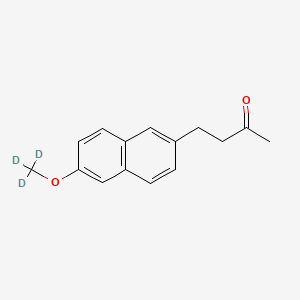
![benzyl (2S)-2-[4-hydroxypentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-3-methylbutanoate](/img/structure/B563744.png)
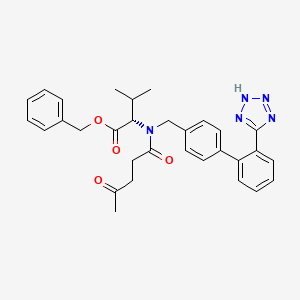
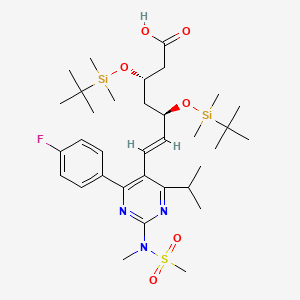
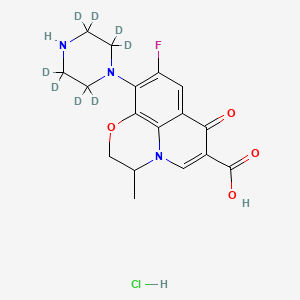
![(2S,3S,4S,5R,6S)-6-[(2S,3aR,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B563754.png)
